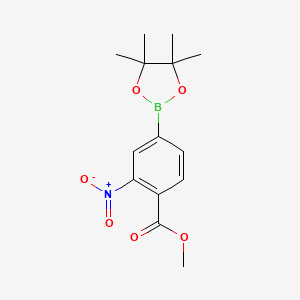

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

CAS No.: 1402238-34-9

Cat. No.: VC2843173

Molecular Formula: C14H18BNO6

Molecular Weight: 307.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402238-34-9 |

|---|---|

| Molecular Formula | C14H18BNO6 |

| Molecular Weight | 307.11 g/mol |

| IUPAC Name | methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)9-6-7-10(12(17)20-5)11(8-9)16(18)19/h6-8H,1-5H3 |

| Standard InChI Key | YXJOPYXGQATVOC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Basic Information

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a functionalized arylboronate compound featuring three main functional groups: a methyl ester, a nitro group, and a pinacol boronate ester group attached to a benzene ring. The chemical identity information is summarized in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 1402238-34-9 |

| Molecular Formula | C₁₄H₁₈BNO₆ |

| Molecular Weight | 307.111 g/mol |

| Catalog Designation | XH0331 |

| SMILES Notation | N+([O-])C1=C(C(=O)OC)C=CC(=C1)B1OC(C(O1)(C)C)(C)C |

| Storage Conditions | 2-8°C |

| Purity (Commercial) | 95% |

The compound contains a benzene ring with a nitro group in the ortho position (position 2), a boronate pinacol ester at the para position (position 4), and a methyl ester functionality also at the ortho position adjacent to the nitro group .

Structural Characteristics

The structure of methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate features a substituted benzoate backbone with specific functional groups that determine its chemical reactivity:

-

The methyl ester group (methoxycarbonyl, -COOCH₃) provides a site for further functionalization through hydrolysis to the corresponding carboxylic acid.

-

The nitro group (-NO₂) at the ortho position (C-2) relative to the ester contributes electron-withdrawing properties that affect the electronic distribution across the aromatic ring. This group can undergo reduction to form an amino group, opening pathways for additional chemical transformations.

-

The pinacol boronate ester functionality [4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl] at the para position (C-4) serves as a valuable synthetic handle for cross-coupling reactions, particularly Suzuki-Miyaura couplings.

-

The arrangement of these groups creates a unique electronic environment that influences the compound's reactivity, stability, and potential applications in organic synthesis.

Physical and Chemical Properties

While specific experimental data for methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is limited in the provided search results, several properties can be inferred based on its structure and similar compounds:

-

Physical state: Likely a crystalline solid at room temperature, as typical for similar boronate esters.

-

Solubility: Expected to be soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, with limited solubility in water.

-

Stability: The pinacol boronate ester is generally stable under anhydrous conditions but may be susceptible to hydrolysis in aqueous environments, particularly under acidic or basic conditions.

-

Reactivity: The compound contains three reactive sites:

Related Isomers and Structural Comparisons

Position Isomers

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to a family of positional isomers that differ in the relative arrangements of the nitro, ester, and boronate groups on the benzene ring. Key isomers identified in the literature include:

-

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1393477-19-4): Features the nitro group at position 5 and the boronate at position 2 .

-

Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 957061-12-0): Contains the nitro group at position 3 and the boronate at position 5 .

-

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Has the nitro group at position 3 and the boronate at position 4 .

The comparative data for these isomers is presented in Table 2:

| Compound | CAS Number | Nitro Position | Boronate Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1402238-34-9 | 2 (ortho) | 4 (para) | C₁₄H₁₈BNO₆ | 307.111 |

| Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1393477-19-4 | 5 (meta) | 2 (ortho) | C₁₄H₁₈BNO₆ | 307.11 |

| Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 957061-12-0 | 3 (meta) | 5 (meta) | C₁₄H₁₈BNO₆ | 307.11 |

| Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | - | 3 (meta) | 4 (para) | C₁₄H₁₈BNO₆ | 307.11 |

Comparative Analysis

The positional isomers of methyl-nitro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate display important differences in their chemical behavior due to the varied spatial arrangements of functional groups:

-

Electronic effects: The position of the nitro group relative to the boronate ester significantly affects the electronic distribution across the aromatic ring. In the 2-nitro-4-boronate isomer (our compound of interest), the ortho-positioned nitro group exerts a strong electron-withdrawing effect on adjacent positions, potentially influencing the reactivity of the para-positioned boronate group.

-

Steric considerations: The ortho-nitro group in our compound of interest creates potential steric hindrance that might affect reactivity in certain applications, particularly in coupling reactions where approach trajectories of reactants are important.

-

Synthetic utility: The different isomers may exhibit varying degrees of reactivity in cross-coupling reactions. For instance, the electronic influence of an ortho-nitro group may enhance the electrophilicity of the boron atom, potentially accelerating reactions with nucleophiles in certain contexts .

-

Stability differences: The relative positions of the functional groups may affect stability. For example, compounds with ortho-nitro groups might undergo different degradation pathways compared to meta or para isomers under certain conditions.

Synthesis Methodologies

| Step | Reaction Type | Reagents and Conditions | Expected Yield |

|---|---|---|---|

| 1 | Borylation | Methyl 2-nitro-4-bromobenzoate, bis(pinacolato)diboron, PdCl₂(dppf), KOAc, toluene, 90°C | 60-80% |

| 2 (alternative) | Esterification | 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, SOCl₂, MeOH, reflux | 70-90% |

| 3 (alternative) | Nitration | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, HNO₃, H₂SO₄, 0°C | 50-70% |

Key Reaction Conditions

Critical factors in the successful synthesis of methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include:

-

Catalyst selection: For palladium-catalyzed borylation, catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) have proven effective for similar transformations .

-

Base selection: Potassium acetate (KOAc) is commonly employed as a base in borylation reactions to facilitate the transmetalation step in the catalytic cycle.

-

Solvent considerations: Anhydrous toluene is frequently used for borylation reactions, as water can lead to degradation of the borylating agent and reduced yields.

-

Temperature control: Borylation reactions typically require elevated temperatures (around 90°C) for efficient conversion, while maintaining selectivity.

-

Purification strategy: Purification of boronate esters often involves column chromatography with careful selection of eluent systems to separate the product from catalyst residues and unreacted starting materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume